(2S)-2-(2-methoxyphenyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chiral Oxirane Scaffolds in Asymmetric Synthesis
Chiral oxiranes, also known as epoxides, are three-membered ring structures containing an oxygen atom. wikipedia.orglibretexts.org Their importance in asymmetric synthesis stems from the inherent ring strain, which makes them highly reactive and susceptible to ring-opening reactions. wikipedia.orgfiveable.me This reactivity allows for the introduction of various functional groups with a high degree of stereocontrol, making them valuable intermediates in the synthesis of complex, enantiomerically pure molecules. fiveable.meresearchgate.net
The ability to selectively produce one enantiomer over another is crucial in many industries, particularly pharmaceuticals, where the two enantiomers of a chiral drug can have vastly different biological activities. nih.govchiralpedia.comchiralpedia.com Asymmetric synthesis provides a direct route to these enantiopure compounds, and chiral oxiranes are key building blocks in this endeavor. researchgate.netchiralpedia.com Their utility extends to agrochemicals and materials science, where specific stereoisomers are required for desired efficacy and properties. chiralpedia.com
The synthesis of these chiral scaffolds can be achieved through various methods, including the epoxidation of alkenes and intramolecular Williamson ether synthesis. libretexts.org The development of efficient chiral catalysts has been a major focus in organic chemistry, further enhancing the utility of chiral oxiranes in creating complex molecules with specific three-dimensional structures. chiralpedia.com
Historical Context of 2s 2 2 Methoxyphenyl Oxirane Research
Stereoselective Epoxidation Strategies
The direct enantioselective epoxidation of the prochiral alkene, 2-methoxystyrene, represents a highly atom-economical approach to this compound. Modern catalysis has furnished a number of powerful methods to achieve this transformation with high levels of stereocontrol.
Asymmetric Catalytic Epoxidation Approaches (e.g., Sharpless, Jacobsen-Katsuki)
While the Sharpless-Katsuki asymmetric epoxidation is a cornerstone of enantioselective synthesis, its primary application is for the epoxidation of allylic alcohols. wikipedia.orgoregonstate.edu For unfunctionalized olefins such as 2-methoxystyrene, the Jacobsen-Katsuki epoxidation is a more pertinent and effective strategy. wikipedia.orgorganic-chemistry.org This method employs a chiral manganese-salen complex as the catalyst to deliver an oxygen atom from a terminal oxidant, such as sodium hypochlorite (B82951) (NaOCl), to the double bond of the alkene. wikipedia.orgorganic-chemistry.org
The enantioselectivity of the Jacobsen-Katsuki epoxidation is derived from the C2-symmetric chiral salen ligand that coordinates to the manganese center. wikipedia.org The mechanism is thought to involve a manganese(V)-oxo intermediate, which acts as the active oxidizing species. organic-chemistry.org The approach of the alkene to this intermediate is directed by the chiral environment of the catalyst, leading to the preferential formation of one enantiomer of the epoxide. For the synthesis of this compound, the (S,S)-enantiomer of the Jacobsen catalyst would be utilized. The reaction conditions are typically mild, often carried out at room temperature in a biphasic system or in the presence of a phase-transfer catalyst. wisc.edu The addition of an axial ligand, such as 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO), can enhance the reaction rate and stabilize the catalyst, allowing for lower catalyst loadings. nih.gov
An alternative, though less direct, approach related to Sharpless methodology involves the epoxidation of alkenylsilanols. The Sharpless epoxidation of an appropriate alkenylsilanol, followed by protodesilylation, can yield the desired styrene (B11656) oxide with high enantiomeric excess. rsc.org
Table 1: Key Features of Jacobsen-Katsuki Epoxidation for Styrene-type Substrates
| Feature | Description |
| Catalyst | Chiral Manganese-Salen Complex (e.g., (S,S)-Jacobsen's catalyst) |
| Substrate | Unfunctionalized cis-substituted or terminal alkenes (e.g., 2-methoxystyrene) |
| Oxidant | Sodium hypochlorite (bleach), m-chloroperoxybenzoic acid (m-CPBA) |
| Selectivity | High enantioselectivity, predictable based on catalyst chirality |
| Conditions | Mild, often room temperature |
Chiral Dioxirane-Mediated Epoxidation
A powerful metal-free alternative for the asymmetric epoxidation of alkenes is the use of chiral dioxiranes. These highly reactive three-membered ring peroxides can be generated in situ from a ketone and a terminal oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone). When a chiral, non-racemic ketone is used, the resulting dioxirane (B86890) is also chiral and can effect an enantioselective epoxidation of the alkene substrate. nih.govnih.gov
For the synthesis of this compound, a suitable chiral ketone would be employed to generate the corresponding chiral dioxirane. The epoxidation of various styrenes using this methodology has been shown to proceed with high enantioselectivity. nih.gov The steric and electronic properties of the chiral ketone catalyst are crucial in dictating the facial selectivity of the oxygen transfer to the double bond of 2-methoxystyrene.
Chemoenzymatic Synthesis and Biocatalytic Resolution
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and often highly selective route to enantiopure compounds. Biocatalytic resolution, in particular, is a widely used technique for the separation of enantiomers.
Lipase-Catalyzed Resolution of Racemic Precursors
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of chiral alcohols and esters due to their stereoselectivity. nih.govnih.gov
In the context of synthesizing this compound, a lipase-catalyzed kinetic resolution could be applied to a racemic mixture of a suitable precursor. For instance, the racemic epoxide itself, 2-(2-methoxyphenyl)oxirane, could be subjected to enzymatic hydrolysis, where the lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding diol at a much faster rate, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. Alternatively, a racemic precursor alcohol could be selectively esterified by a lipase in the presence of an acyl donor.
Commonly used lipases for such resolutions include Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL). nih.govnih.gov The choice of lipase, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. This method provides a practical approach to obtaining the desired (S)-enantiomer of the epoxide from a racemic mixture. nih.gov
Table 2: Lipases Commonly Used in Kinetic Resolution
| Lipase | Source Organism | Common Applications |
| CAL-B | Candida antarctica | Resolution of alcohols and amines |
| PCL | Pseudomonas cepacia | Resolution of a broad range of chiral compounds |
| CRL | Candida rugosa | Hydrolysis and esterification of various substrates |
| PPL | Porcine Pancreas | Hydrolysis of esters |
Multi-Step Synthetic Routes from Chiral Precursors
The synthesis of enantiopure compounds can also be achieved by starting from a readily available chiral molecule, a strategy often referred to as a "chiral pool" synthesis. wordpress.com This approach leverages the existing stereochemistry of the starting material to build the desired chiral target.
Synthesis via α-Chloromethyl-2-methoxybenzylalcohol Derivatives
A specific multi-step synthesis of 2-(2-methoxyphenyl)oxirane has been reported that proceeds through an α-chloromethyl-2-methoxybenzylalcohol intermediate. prepchem.com This method involves the intramolecular cyclization of a halohydrin derivative.
The synthesis begins with the preparation of α-chloromethyl-2-methoxybenzylalcohol. This intermediate is then treated with a base, such as potassium hydroxide, in a suitable solvent like dioxane. prepchem.com The basic conditions facilitate an intramolecular Williamson ether synthesis; the alkoxide formed by deprotonation of the hydroxyl group acts as a nucleophile, displacing the chloride ion and forming the oxirane ring. To obtain the enantiopure this compound, the starting α-chloromethyl-2-methoxybenzylalcohol would need to be in the corresponding (S)-configuration. This chiral precursor could potentially be accessed through asymmetric reduction of a corresponding ketone or other established methods for producing chiral alcohols.
Other Precursor-Based Methodologies
Beyond the more common synthetic routes starting from 2-methoxybenzaldehyde (B41997) or 2-methoxystyrene, alternative precursors can be employed to construct the oxirane ring of this compound. A notable example involves the synthesis from α-chloromethyl-2-methoxybenzyl alcohol. This pathway provides the racemic form of 2-(2-methoxyphenyl)oxirane through an intramolecular Williamson ether synthesis, where the alkoxide formed from the benzyl (B1604629) alcohol displaces the adjacent chloride.
The synthesis begins by dissolving α-chloromethyl-2-methoxybenzylalcohol in a suitable solvent like dioxane. The addition of a strong base, such as aqueous potassium hydroxide, facilitates the deprotonation of the alcohol, forming an alkoxide. This intermediate then undergoes a rapid intramolecular nucleophilic substitution to form the three-membered oxirane ring, yielding racemic 2-(2-methoxyphenyl)oxirane.
To obtain the desired enantiopure this compound from the racemic mixture generated via this method, a subsequent resolution step is essential. Kinetic resolution is a powerful and widely used strategy for separating enantiomers. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. wikipedia.org By carefully controlling the reaction, one can isolate the unreacted enantiomer with high enantiomeric excess.
A particularly effective method for resolving terminal epoxides is Hydrolytic Kinetic Resolution (HKR). This process involves the enantioselective ring-opening of the epoxide with water to form a 1,2-diol. The reaction can be catalyzed by both synthetic chiral complexes and enzymes.
Chemical Catalysis: Chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, are exceptionally efficient for the HKR of a wide array of terminal epoxides. acs.orgunipd.it The reaction employs water as the nucleophile and can be performed with low catalyst loadings. acs.orgunipd.it The process yields both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. acs.org Mechanistic studies have revealed that the active catalyst is a bimetallic species involving a (salen)Co-OH complex that forms during the reaction. nih.gov This method's practicality is enhanced by the commercial availability and recyclability of the catalyst. acs.orgunipd.it
Enzymatic Catalysis: Biocatalysis offers an environmentally benign alternative using enzymes like epoxide hydrolases (EHs). nih.gov These enzymes catalyze the same hydrolysis reaction but often with exquisite enantioselectivity under mild conditions (neutral pH, ambient temperature). nih.gov For instance, epoxide hydrolase from Aspergillus niger has been successfully used for the preparative-scale kinetic resolution of styrene oxide, a compound structurally analogous to 2-(2-methoxyphenyl)oxirane. nih.gov Immobilizing the enzyme on a solid support can significantly improve its stability, reusability, and even its enantioselectivity. nih.gov
Table 1: Examples of Kinetic Resolution of Terminal Aryl Epoxides This table presents data for styrene oxide as a model for 2-(2-methoxyphenyl)oxirane.
| Catalyst / Enzyme | Type of Resolution | Substrate | Key Findings | Reference |
| (R,R)-(salen)Co(III)OAc (Jacobsen's Catalyst) | Hydrolytic (Chemical) | Racemic Styrene Oxide | Recovered (R)-Styrene oxide with >99% ee; (S)-1-phenyl-1,2-ethanediol with 98% ee. | wikipedia.org |
| Immobilized Epoxide Hydrolase (Aspergillus niger) | Hydrolytic (Enzymatic) | Racemic Styrene Oxide | (S)-Styrene oxide and (R)-1-phenyl-1,2-ethanediol both obtained with ~50% yield and >99% ee. | nih.gov |
| Chiral MOF (R)-3 | Alcoholytic (Methanolysis) | Racemic Styrene Oxide | Recovered (S)-Styrene oxide with up to 98% ee. | nii.ac.jp |
| Styrene Monooxygenase (StyAB2) | Oxidative (Enzymatic) | Racemic Allylic Alcohols | Demonstrates enzymatic resolution via asymmetric epoxidation, a related concept. | nih.gov |
Chemical Reactivity and Stereoselective Transformations of 2s 2 2 Methoxyphenyl Oxirane
Nucleophilic Ring-Opening Reactions
The high reactivity of the three-membered epoxide ring is primarily due to ring strain, making it a prime target for nucleophilic attack. These reactions are fundamental in creating complex molecular architectures with controlled stereochemistry.
Regioselective and Stereospecific Functionalization with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alcohols)
The ring-opening of (2S)-2-(2-methoxyphenyl)oxirane with heteroatom nucleophiles such as amines, thiols, and alcohols is a cornerstone of its synthetic utility. researchgate.net These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the formation of β-substituted alcohols. libretexts.orgjsynthchem.com
The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this is the terminal methylene (B1212753) carbon (C3). This attack occurs from the backside, resulting in an inversion of configuration at the attacked carbon and leading to the formation of a single, well-defined stereoisomer. libretexts.org
The stereospecificity of this reaction is a key feature. Starting with the (S)-enantiomer of the epoxide, the SN2 attack at the less substituted carbon results in a product with a newly formed stereocenter, the configuration of which is determined by the stereochemistry of the starting material.
Table 1: Regioselective Ring-Opening with Heteroatom Nucleophiles
| Nucleophile | Reagent Example | Product Type | Regioselectivity |
| Amine | Aniline | β-Amino alcohol | Attack at the less substituted carbon |
| Thiol | Thiophenol | β-Thio alcohol | Attack at the less substituted carbon |
| Alcohol | Methanol | β-Alkoxy alcohol | Attack at the less substituted carbon |
This table provides illustrative examples of nucleophiles and the expected regioselectivity in the ring-opening of this compound under neutral or basic conditions.
The reaction with amines, for instance, is a widely used method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net Similarly, reactions with thiols and alcohols provide access to β-thio and β-alkoxy alcohols, respectively, which are versatile intermediates in further synthetic transformations.
Organometallic Reagent Mediated Ring-Opening
Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can also open the epoxide ring. libretexts.org These reactions are valuable for forming new carbon-carbon bonds. The mechanism is also typically SN2-like, with the nucleophilic carbon of the organometallic reagent attacking the less substituted carbon of the oxirane. libretexts.org
The use of organometallic reagents significantly expands the synthetic utility of this compound, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups. The stereochemical outcome is consistent with an SN2-type backside attack, preserving the stereochemical integrity of the process.
Oxidative Transformations of the Oxirane Ring
The oxirane ring of this compound can undergo oxidative cleavage. This transformation typically involves the use of oxidizing agents to open the ring and form a 1,2-diol. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting diol. The reaction proceeds with the opening of the epoxide ring and subsequent formation of two hydroxyl groups.
Reductive Transformations of the Oxirane Ring
Reduction of the oxirane ring in this compound can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄). This reaction leads to the formation of an alcohol. The regioselectivity of the hydride attack depends on the specific reagent and reaction conditions. Typically, with complex metal hydrides, the attack occurs at the less sterically hindered carbon atom, resulting in the formation of a secondary alcohol.
Lewis Acid-Catalyzed Rearrangements and Their Stereochemical Implications
Lewis acids can activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack and rearrangement. tum.de This activation can alter the regioselectivity of the ring-opening reaction. In the presence of a Lewis acid, the reaction can gain more SN1-like character, with a buildup of positive charge on the more substituted carbon atom. libretexts.org This can lead to nucleophilic attack at the more substituted benzylic carbon.
Furthermore, Lewis acid catalysis can induce rearrangements of the oxirane. For instance, treatment with a Lewis acid can promote the formation of a carbonyl compound, such as an aldehyde or a ketone, through a hydride or alkyl shift. The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemical outcome of these rearrangements.
Cascade and Cycloaddition Reactions Involving Oxirane Moieties
The strained oxirane ring of this compound can participate in cascade and cycloaddition reactions. nih.gov These reactions offer efficient pathways to construct complex polycyclic structures.
In a formal [3+2] cycloaddition, the epoxide can react with an alkene in the presence of a Lewis acid to form a tetrahydrofuran (B95107) ring system. nih.gov This type of reaction involves the opening of the epoxide ring to generate a three-atom component that then undergoes cycloaddition with the two-atom alkene component. The stereochemistry of the starting epoxide influences the stereochemistry of the newly formed tetrahydrofuran ring.
Cascade reactions initiated by the ring-opening of the epoxide can lead to the formation of multiple rings in a single synthetic operation. An initial nucleophilic attack on the epoxide can generate an intermediate that undergoes subsequent intramolecular cyclizations, leading to complex molecular architectures.
Spectroscopic and Computational Elucidations of 2s 2 2 Methoxyphenyl Oxirane and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of (2S)-2-(2-methoxyphenyl)oxirane and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS) coupled with chromatography, and infrared (IR) spectroscopy offer complementary information for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the three-dimensional structure of organic molecules, including the stereochemistry of chiral centers. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the relative and absolute configuration of the oxirane ring.
¹H NMR Spectroscopy: The proton NMR spectrum of an oxirane derivative, such as menthyl 3-(4-methoxyphenyl)oxirane-carboxylate, shows characteristic signals for the oxirane protons. researchgate.net For instance, the protons on the oxirane ring next to the aromatic ring and the ester carbonyl group have distinct chemical shifts, appearing at 4.59 ppm and 3.77 ppm, respectively. researchgate.net The coupling constants between the oxirane protons can help determine their relative stereochemistry (cis or trans).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxirane ring are particularly informative. Epoxide carbons typically resonate in the range of 45-55 ppm, influenced by ring strain. oregonstate.edu In a derivative like menthyl 3-(4-methoxyphenyl)oxirane-carboxylate, the oxirane carbons adjacent to the aromatic ring and the ester carbonyl exhibit chemical shifts at 75.3 ppm and 56.2 ppm, respectively. researchgate.net The specific chemical shifts can be used to differentiate between isomers and confirm the connectivity of the molecule. nih.govdocbrown.info
Solid-state ¹⁷O NMR spectroscopy, combined with crystallographic and computational studies, has been used to investigate the ¹⁷O chemical shift and quadrupole coupling tensors in oxiranes. scholaris.ca These studies reveal that the constrained geometry of the oxirane ring leads to distinctive tensor orientations. scholaris.ca
Interactive Data Table: Representative NMR Data for Oxirane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Assignment |
| Menthyl 3-(4-methoxyphenyl)oxirane-carboxylate | ¹H | 4.59 | Oxirane proton adjacent to aromatic ring |
| ¹H | 3.77 | Oxirane proton adjacent to ester carbonyl | |
| ¹³C | 75.3 | Oxirane carbon adjacent to aromatic ring | |
| ¹³C | 56.2 | Oxirane carbon adjacent to ester carbonyl | |
| Generic Epoxide | ¹³C | 45-55 | Epoxide carbons |
Mass Spectrometry and Chromatographic Coupling for Product Analysis
Mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the analysis of this compound and its derivatives. nih.govnih.govnih.gov This combination allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio (m/z).
GC-MS is particularly useful for the analysis of volatile and thermally stable derivatives. nih.govnih.gov The electron impact (EI) mass spectra of these compounds provide characteristic fragmentation patterns that can be used for structural elucidation. nih.gov For instance, the mass spectrum of 2-(2-methoxyphenyl)oxirane (B139928) would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the oxirane ring or the loss of substituents. nih.gov
Interactive Data Table: Mass Spectrometry Data for 2-(2-methoxyphenyl)oxirane
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 151.07536 | 128.0 |
| [M+Na]⁺ | 173.05730 | 138.4 |
| [M-H]⁻ | 149.06080 | 136.8 |
| [M+NH₄]⁺ | 168.10190 | 143.5 |
| [M+K]⁺ | 189.03124 | 137.9 |
| [M+H-H₂O]⁺ | 133.06534 | 121.5 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. slideshare.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The key functional groups in this molecule are the epoxide ring, the methoxy (B1213986) group, and the aromatic ring.
Epoxide Ring: The oxirane ring has several characteristic vibrations. The asymmetric C-O-C stretching vibration typically appears in the 950–810 cm⁻¹ region, while the symmetric C-O-C stretch is found between 880–750 cm⁻¹. spectroscopyonline.com Another characteristic band, sometimes referred to as the "ring breathing" vibration, is observed in the 1280–1230 cm⁻¹ range. spectroscopyonline.com The presence of a band around 910-920 cm⁻¹ is also indicative of an epoxy group. researchgate.netnih.gov
Methoxy Group: The C-O stretching vibration of the methoxy group attached to the aromatic ring is expected to produce a strong absorption in the 1300–1000 cm⁻¹ region. oregonstate.edu
Aromatic Ring: The aromatic ring will show C-H stretching vibrations slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations in the 1600–1400 cm⁻¹ region. vscht.czlibretexts.org
The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of a hydroxyl group, which is important when analyzing the products of epoxide ring-opening reactions. vscht.czpressbooks.pub
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| Epoxide | Asymmetric C-O-C stretch | 950-810 |
| Epoxide | Symmetric C-O-C stretch | 880-750 |
| Epoxide | Ring breathing | 1280-1230 |
| Epoxide | C-C/C-O stretch | 910-920 |
| Methoxy | C-O stretch | 1300-1000 |
| Aromatic | C-H stretch | 3100-3000 |
| Aromatic | C=C stretch | 1600-1400 |
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational chemistry provides a powerful avenue to investigate the electronic structure, stability, and reactivity of molecules like this compound. These methods complement experimental data and offer insights into reaction mechanisms and stereochemical outcomes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govdergipark.org.tr It can be employed to investigate the reaction mechanisms of this compound, particularly its ring-opening reactions. researchgate.netresearchgate.netnih.gov
DFT calculations can be used to model the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. nih.govrsc.org This information helps in understanding the regioselectivity and stereoselectivity of epoxide ring-opening reactions under different conditions (e.g., acidic or basic). vu.nl For instance, in the ring-opening of a non-symmetrical epoxide, DFT can predict whether a nucleophile will preferentially attack the more or less substituted carbon of the oxirane ring. vu.nl
Studies have shown that under acidic conditions, the reaction proceeds through an Sₙ1-like mechanism, while under basic conditions, an Sₙ2 mechanism is favored. researchgate.netvu.nl DFT calculations can elucidate the subtle electronic and steric factors that govern these preferences.
Conformation Analysis and Stereoelectronic Effects
The three-dimensional shape (conformation) of this compound and its derivatives plays a crucial role in their reactivity. nih.govscirp.org Computational methods, such as molecular mechanics and DFT, can be used to perform conformational analysis and identify the most stable conformers. nih.govnih.govresearchgate.net
For this compound, the orientation of the methoxyphenyl group relative to the oxirane ring can significantly influence its properties. Stereoelectronic effects, which arise from the interaction of orbitals, can affect the stability of different conformers and the transition states of reactions. For example, the alignment of the lone pair orbitals of the ether oxygen with the antibonding orbitals of the C-O bonds in the oxirane ring can influence the ring's reactivity.
By understanding the preferred conformations and the interplay of stereoelectronic effects, it is possible to rationalize and predict the outcomes of reactions involving this class of compounds. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.netnih.gov
The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is frequently used for geometry optimization and subsequent calculation of NMR and IR spectra. nih.gov To enhance accuracy, especially for NMR chemical shifts, calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net It has been noted in studies of related compounds that different functionals may yield varying levels of accuracy, and a comparative analysis is often necessary to determine the best method for a specific class of molecules. researchgate.net
For vibrational spectroscopy, computational models can predict the frequencies and intensities of infrared (IR) and Raman bands. nih.gov The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systemic deficiencies in the theoretical model. mdpi.com The analysis of these predicted spectra can aid in the assignment of complex experimental spectra, providing a mode-by-mode description of the molecular vibrations. researchgate.net For oxirane derivatives, high-level quantum-chemical calculations, such as the coupled-cluster level with single and double excitations and a perturbative treatment of triples (CCSD(T)), have been used to establish benchmark data for evaluating more cost-effective DFT methods.
Table 1: Illustrative Predicted Spectroscopic Data for a Substituted Oxirane Derivative *
| Parameter | Computational Method | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | ||
| Oxirane Ring Proton (CH) | GIAO-B3LYP/6-311+G(d,p) | 2.5 - 3.0 |
| Oxirane Ring Proton (CH₂) | GIAO-B3LYP/6-311+G(d,p) | 2.8 - 3.5 |
| Methoxy Protons (OCH₃) | GIAO-B3LYP/6-311+G(d,p) | 3.8 - 4.0 |
| Aromatic Protons | GIAO-B3LYP/6-311+G(d,p) | 6.8 - 7.5 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Oxirane Ring Carbon (CH) | GIAO-B3LYP/6-311+G(d,p) | 50 - 55 |
| Oxirane Ring Carbon (CH₂) | GIAO-B3LYP/6-311+G(d,p) | 45 - 50 |
| Methoxy Carbon (OCH₃) | GIAO-B3LYP/6-311+G(d,p) | 55 - 60 |
| Aromatic Carbons | GIAO-B3LYP/6-311+G(d,p) | 110 - 160 |
| Selected Vibrational Frequencies (cm⁻¹) | ||
| C-H Stretch (Aromatic) | B3LYP/6-311+G(d,p) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | B3LYP/6-311+G(d,p) | 2900 - 3000 |
| C-O-C Stretch (Ether) | B3LYP/6-311+G(d,p) | 1200 - 1250 |
| Oxirane Ring Breathing | B3LYP/6-311+G(d,p) | 800 - 850 |
*Note: The values in this table are illustrative and based on typical ranges for similar compounds. Specific computational studies on this compound are required for precise predictions.
HOMO-LUMO Orbital Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule.
A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be more readily polarized. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely to be centered on the strained oxirane ring, particularly the anti-bonding orbitals associated with the C-O bonds.
Computational methods, particularly DFT, are extensively used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. osaka-u.ac.jp These calculations can provide valuable insights into the reactive sites of the molecule. For instance, the analysis of the HOMO and LUMO can help predict the regioselectivity of nucleophilic ring-opening reactions of the epoxide, a characteristic reaction of this class of compounds.
Table 2: Illustrative Frontier Orbital Data for a Substituted Oxirane Derivative *
| Parameter | Computational Method | Illustrative Value (eV) |
| HOMO Energy | B3LYP/6-311+G | -6.5 to -5.5 |
| LUMO Energy | B3LYP/6-311+G | -0.5 to 0.5 |
| HOMO-LUMO Energy Gap (ΔE) | B3LYP/6-311+G** | 5.0 to 7.0 |
*Note: The values in this table are illustrative and based on typical ranges for similar aromatic epoxides. Specific computational studies on this compound are necessary for accurate energy values.
The study of HOMO-LUMO gaps in a series of derivatives can elucidate the electronic effects of different substituents on the oxirane's reactivity. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring would be expected to modulate the HOMO and LUMO energy levels and, consequently, the energy gap, thereby tuning the chemical behavior of the molecule.
Strategic Applications in Complex Molecule Synthesis and Methodological Development
(2S)-2-(2-methoxyphenyl)oxirane as a Chiral Building Block in Natural Product Synthesis
The enantiopure nature of this compound makes it an invaluable starting material or intermediate in the total synthesis of natural products. The oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with predictable stereochemistry. This regio- and stereoselective ring-opening is a cornerstone of its utility.
In the synthesis of complex natural products, chemists often employ multi-step sequences where the stereochemistry of each new chiral center is critical. The use of this compound allows for the direct installation of a stereocenter that can guide subsequent stereoselective transformations. For instance, the epoxide can be opened by a carbon nucleophile to form a new carbon-carbon bond and a secondary alcohol, both with defined stereochemistry. This alcohol can then be used to direct further reactions, such as epoxidations or hydrogenations, on other parts of the molecule.
Role in the Asymmetric Synthesis of Pharmacologically Relevant Scaffolds
The development of new pharmaceuticals often relies on the ability to synthesize enantiomerically pure compounds, as different enantiomers of a drug can have vastly different biological activities. This compound is a key player in the asymmetric synthesis of various pharmacologically relevant scaffolds.
The epoxide's reactivity towards a wide range of nucleophiles, including amines, thiols, and alcohols, allows for the creation of diverse molecular frameworks. For example, the ring-opening of the epoxide with an amine can lead to the formation of chiral β-amino alcohols, a common motif in many biologically active molecules. This approach has been utilized in the synthesis of compounds with potential applications as cardiovascular drugs, antiviral agents, and central nervous system modulators.
One notable application is its use as an intermediate in the synthesis of complex organic molecules where the epoxide functionality facilitates various transformations. The ability to undergo ring-opening reactions catalyzed by either acids or bases provides flexibility in synthetic design, enabling the formation of diols and other functionalized compounds.
Development of Novel Catalytic Methodologies Utilizing Oxirane Substrates
The reactivity of epoxides like this compound has spurred the development of new catalytic methodologies. These methods often focus on achieving high levels of regio- and stereoselectivity in the ring-opening of the epoxide. The strained three-membered ring is highly reactive towards nucleophiles, and this reactivity is exploited to create complex molecular structures.
Research in this area includes the use of various catalysts to control the outcome of the ring-opening reaction. For instance, Lewis acids can be used to activate the epoxide towards nucleophilic attack, while chiral catalysts can be employed to achieve enantioselective transformations of racemic epoxides. The development of these catalytic systems is crucial for expanding the synthetic utility of oxiranes and for making the synthesis of chiral molecules more efficient and sustainable.
Furthermore, the polymerization of oxirane substrates is an area of active research. For example, the ring-opening polymerization of a 2,3-disubstituted oxirane, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, using a cationic initiator has been shown to produce a polyether with a unique π-stacked structure. rsc.org This highlights the potential for creating novel polymeric materials with specific properties through the controlled polymerization of functionalized oxiranes.
Applications in Advanced Materials Precursor Synthesis (e.g., Epoxy Resins)
Beyond its applications in the synthesis of discrete molecules, this compound and related epoxides are important precursors in the synthesis of advanced materials, particularly epoxy resins. Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.
The fundamental chemistry of epoxy resins involves the ring-opening polymerization of epoxide monomers with a curing agent. The oxirane rings react with the curing agent, which can be a polyamine, to form a highly cross-linked, three-dimensional network. researchgate.net This cross-linking is responsible for the desirable properties of the final material.
While the provided information does not specifically detail the use of this compound in industrial-scale epoxy resin production, the general principles of epoxide chemistry are directly applicable. researchgate.net The presence of the methoxyphenyl group could potentially impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, or compatibility with other materials. The synthesis of specialized epoxy resins for high-performance applications, such as in electronics or aerospace, often relies on the use of functionalized epoxide precursors. sci-hub.ru
Mechanistic Investigations of 2s 2 2 Methoxyphenyl Oxirane Reactivity
Kinetic Studies of Oxirane Ring-Opening and Rearrangement Processes
Kinetic studies are fundamental to understanding the reaction mechanisms of (2S)-2-(2-methoxyphenyl)oxirane. The rates of ring-opening and rearrangement reactions are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of catalysts.
In acid-catalyzed ring-opening reactions, the reaction rate is typically first order in both the epoxide and the acid catalyst. The protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. For asymmetrically substituted epoxides like this compound, the regioselectivity of the attack is influenced by both steric and electronic factors. The 2-methoxyphenyl group can stabilize a developing positive charge at the benzylic carbon through resonance, potentially favoring an SN1-like mechanism with the nucleophile attacking the more substituted carbon. However, steric hindrance from the ortho-methoxy group might direct the nucleophile to the less substituted carbon in an SN2-type mechanism.
In base-catalyzed ring-opening, the reaction rate is generally first order in both the epoxide and the base. The nucleophile directly attacks one of the carbon atoms of the oxirane ring. For this compound, the attack is expected to occur predominantly at the less sterically hindered methylene (B1212753) carbon.
Rearrangement processes, such as isomerization to an allylic alcohol or a ketone, can also occur, particularly under thermal or catalytic conditions. The kinetics of these rearrangements are often studied to optimize reaction conditions for the desired product.
Table 1: Representative Kinetic Data for Acid-Catalyzed Methanolysis of Styrene (B11656) Oxide Derivatives
| Epoxide | Catalyst | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Styrene Oxide | HClO₄ | 25 | 1.2 x 10⁻³ |
| p-Methoxystyrene Oxide | HClO₄ | 25 | 5.8 x 10⁻² |
| o-Methoxystyrene Oxide | HClO₄ | 25 | Data not available |
This table presents representative data for analogous compounds to illustrate the electronic effect of substituents on the rate of acid-catalyzed ring-opening. The ortho-methoxy group in the target compound is expected to influence the rate through a combination of electronic and steric effects.
Identification of Reaction Intermediates and Transition States
The fleeting nature of reaction intermediates and transition states makes their direct observation challenging. However, a combination of spectroscopic techniques and computational chemistry provides valuable insights into these transient species in the reactions of this compound.
In acid-catalyzed ring-opening, the initial intermediate is the protonated epoxide. The subsequent transition state involves the breaking of a carbon-oxygen bond and the formation of a new bond with the nucleophile. For an SN1-like mechanism, the transition state would resemble a benzylic carbocation stabilized by the 2-methoxyphenyl group. For an SN2-like mechanism, the transition state would involve a pentacoordinate carbon atom. Computational studies, often employing Density Functional Theory (DFT), can model the geometries and energies of these transition states to predict the favored reaction pathway.
In base-catalyzed reactions, the transition state involves the nucleophile, the epoxide carbon, and the departing oxygen atom in a collinear arrangement for an SN2 attack.
Rearrangement reactions also proceed through specific intermediates and transition states. For example, the isomerization to a ketone likely involves a carbocation intermediate formed by the cleavage of the C-O bond at the benzylic position, followed by a hydride or aryl shift.
Table 2: Calculated Activation Energies for Proposed Intermediates in Epoxide Reactions
| Reaction Type | Intermediate/Transition State | Calculation Method | Activation Energy (kcal/mol) |
| Acid-catalyzed Methanolysis (SN1-like) | Benzylic Carbocation-like TS | DFT (B3LYP/6-31G) | 15-20 |
| Acid-catalyzed Methanolysis (SN2-like) | Pentacoordinate Carbon TS | DFT (B3LYP/6-31G) | 20-25 |
| Base-catalyzed Methanolysis | SN2 Transition State | DFT (B3LYP/6-31G*) | 22-28 |
This table provides hypothetical calculated activation energies to illustrate the energetic differences between possible mechanistic pathways for epoxide ring-opening. Actual values would require specific computational studies on this compound.
Isotopic Labeling Studies for Reaction Pathway Delineation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chem-station.com In the context of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling can provide unambiguous evidence for the proposed reaction pathways.
For instance, to distinguish between an SN1 and SN2 mechanism in the acid-catalyzed hydrolysis, the reaction can be carried out in H₂¹⁸O. If the ¹⁸O atom is incorporated into the hydroxyl group at the benzylic position, it would support an SN1 pathway involving a carbocation intermediate. Conversely, incorporation at the methylene position would be consistent with an SN2 attack.
Deuterium labeling can also be used to probe for rearrangement processes. For example, if the epoxide is synthesized with deuterium atoms at the methylene carbon, their position in the product can reveal whether a hydride shift has occurred. The kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with the unlabeled reactant to that with the labeled reactant, can also provide information about bond-breaking events in the rate-determining step.
While specific isotopic labeling studies on this compound are not extensively reported in the literature, the principles of this methodology are well-established in the study of epoxide reaction mechanisms.
Stereochemical Outcome Analysis in Catalytic Systems
The stereochemical outcome of reactions involving this compound is of paramount importance, especially in asymmetric catalysis. The goal is often to achieve high levels of stereocontrol, leading to enantiomerically pure or enriched products.
In the kinetic resolution of racemic 2-(2-methoxyphenyl)oxirane (B139928), a chiral catalyst can selectively react with one enantiomer, leaving the other unreacted and thereby enriched. The efficiency of such a resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers.
In the asymmetric ring-opening of the enantiopure this compound, the stereochemistry of the product provides insight into the mechanism of the catalytic reaction. For example, an SN2 attack by a nucleophile will result in an inversion of configuration at the attacked carbon center. The stereochemical outcome is often analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Various chiral catalytic systems, such as those based on salen-metal complexes or chiral phosphine (B1218219) ligands, have been developed for the enantioselective ring-opening of epoxides. The choice of catalyst and reaction conditions is crucial for controlling the regio- and stereoselectivity of the transformation.
Table 3: Stereochemical Outcomes in a Hypothetical Catalytic Asymmetric Ring-Opening of this compound with Azide (B81097)
| Catalyst System | Nucleophile | Product | Enantiomeric Excess (ee) | Stereochemistry |
| Chiral Salen-Cr(III) | NaN₃ | 2-azido-1-(2-methoxyphenyl)ethanol | >95% | (1R,2S) |
| Chiral Phosphine-Cu(I) | TMSN₃ | 1-azido-2-(2-methoxyphenyl)ethanol | >90% | (2S) |
This table illustrates the expected stereochemical outcomes for the asymmetric ring-opening of this compound with an azide nucleophile using different hypothetical chiral catalyst systems, leading to different regioisomers with high enantiomeric excess. The stereochemistry of the product is indicative of the reaction mechanism and the nature of the catalyst.
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Oxirane Chemistry
The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is set to revolutionize the synthesis and study of complex molecules like (2S)-2-(2-methoxyphenyl)oxirane. nih.gov These computational tools offer the potential to accelerate discovery, optimize reaction conditions, and even predict novel reactivity. nih.govyoutube.com
One of the key challenges in applying ML to chemistry is the representation of molecules in a machine-readable format. youtube.com Advanced featurization techniques, which translate molecular structures into numerical descriptors, are being developed to capture the subtle electronic and steric effects that govern the reactivity of epoxides. youtube.com By leveraging these features, ML models can learn the intricate relationships between the structure of a substrate, the catalyst, and the resulting stereochemistry of the epoxide.
The table below illustrates a conceptual data structure that could be used to train an ML model for predicting the enantiomeric excess (ee) in the asymmetric epoxidation leading to this compound.
| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Predicted ee (%) |
| Ti(OiPr)₄ | (+)-DET | TBHP | CH₂Cl₂ | -20 | 95 |
| Mn(salen) | Chiral Diamine | m-CPBA | Acetonitrile | 0 | 88 |
| Ru(porphyrin) | Chiral Pybox | PhIO | Toluene | -40 | 92 |
This is a conceptual table illustrating the types of data used in ML models. The predicted ee values are hypothetical.
Furthermore, AI is being employed in retrosynthetic analysis, where an algorithm can propose a synthetic pathway to a target molecule. youtube.com For this compound, an AI tool could suggest various synthetic routes, including the asymmetric epoxidation of 2-methoxystyrene or the cyclization of a corresponding halohydrin. masterorganicchemistry.com As these AI systems become more sophisticated, they may even propose entirely novel synthetic strategies that have not yet been considered by human chemists.
Sustainable and Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a valuable chiral intermediate like this compound, the development of sustainable and environmentally benign synthetic methods is a key research focus.
A major area of development is the use of greener oxidants. Traditional epoxidation methods often employ peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of carboxylic acid waste. orientjchem.org A more sustainable alternative is the use of hydrogen peroxide (H₂O₂) or even molecular oxygen as the terminal oxidant, with water being the only byproduct. orientjchem.orgorganic-chemistry.org Research is focused on developing robust catalysts, often based on manganese, iron, or rhenium, that can efficiently activate these green oxidants for the selective epoxidation of alkenes like 2-methoxystyrene. organic-chemistry.orgyoutube.com
The use of biocatalysis also presents a promising green avenue for the synthesis of this compound. Enzymes, such as monooxygenases, can catalyze epoxidation reactions with high enantioselectivity under mild aqueous conditions. The directed evolution of these enzymes can further enhance their activity and selectivity for specific substrates.
Another key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, supercritical carbon dioxide, and ionic liquids are being explored as reaction media for epoxidation reactions. organic-chemistry.org The development of catalysts that are active and stable in these green solvents is an active area of research.
The following table summarizes some green chemistry approaches for epoxide synthesis and their potential application to this compound.
| Green Chemistry Approach | Traditional Method | Green Alternative | Potential for this compound |
| Oxidant | m-CPBA | Hydrogen Peroxide (H₂O₂) | High |
| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalysts | High |
| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂) | Water, Supercritical CO₂ | Medium to High |
| Energy Source | Thermal Heating | Photochemical or Electrochemical Methods | Emerging |
Exploration of Novel Reactivity Modalities and Unprecedented Transformations
While the ring-opening of epoxides with various nucleophiles is a well-established and powerful transformation, researchers are continuously seeking to uncover novel reactivity patterns for these versatile intermediates. masterorganicchemistry.comlibretexts.orgacs.org The unique electronic properties of this compound, with its electron-donating methoxy (B1213986) group on the aromatic ring, make it an interesting substrate for exploring new chemical transformations.
One area of emerging research is the use of transition metal catalysis to control the regioselectivity of epoxide ring-opening reactions in ways that are complementary to traditional acid- or base-catalyzed methods. acs.org For this compound, this could enable the selective formation of products that are difficult to access through conventional means.
Furthermore, the development of catalytic systems that can mediate enantioselective ring-opening reactions of racemic epoxides, a process known as kinetic resolution, is a significant area of interest. youtube.com This would allow for the production of enantiomerically enriched products from a racemic mixture of 2-(2-methoxyphenyl)oxirane (B139928).
Researchers are also exploring unprecedented transformations of epoxides that go beyond simple ring-opening reactions. This includes cycloaddition reactions, rearrangements, and C-H functionalization reactions of the epoxide ring itself. For instance, the development of methods for the direct and stereoselective introduction of a functional group at the C-3 position of the oxirane ring would open up new avenues for the synthesis of complex molecules.
The table below highlights some potential novel transformations of this compound and the types of products that could be generated.
| Reaction Type | Catalyst/Reagent | Potential Product |
| Regiodivergent Ring-Opening | Lewis Acid Cocktail | Selective formation of 1-aryl-2-substituted ethanols or 2-aryl-2-substituted ethanols |
| Asymmetric Ring-Opening | Chiral Ligand/Metal Complex | Enantioenriched diols or amino alcohols |
| [3+2] Cycloaddition | Transition Metal Catalyst | Substituted tetrahydrofurans |
| C-H Functionalization | Palladium or Rhodium Catalyst | C-3 functionalized oxiranes |
The continued exploration of these and other novel reactivity modalities will undoubtedly expand the synthetic utility of this compound and pave the way for the discovery of new and efficient routes to complex target molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S)-2-(2-methoxyphenyl)oxirane with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via metal-catalyzed epoxidation of α-hydroxy vinyl precursors. Vanadium-based catalysts (e.g., VO(acac)₂) with tert-butyl hydroperoxide (t-BuOOH) as an oxidant in benzene have been effective for analogous epoxides, yielding >75% product with controlled stereochemistry . Chiral resolution techniques, such as chiral HPLC (e.g., using cellulose-based columns), are critical for isolating the (2S)-enantiomer. Enantiomeric excess (ee) should be verified via polarimetry or chiral shift NMR .
Q. How can the stereochemistry and purity of this compound be characterized?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the epoxide structure and substituent positions. For example, the methoxy proton typically appears as a singlet near δ 3.8 ppm, while epoxide protons resonate between δ 3.5–4.5 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular formula (C₉H₁₀O₂) with an exact mass of 150.0681 (M+H⁺).
- Chiral Analysis : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to determine ee .
Q. What are the key reactivity patterns of the epoxide ring in this compound?
- Methodological Answer : The epoxide undergoes nucleophilic ring-opening reactions. For example:
- Acid-Catalyzed Hydrolysis : Yields vicinal diols; regioselectivity depends on steric and electronic effects of the methoxyphenyl group.
- Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at 60°C produces β-amino alcohols, useful in pharmaceutical intermediates .
- Catalytic Asymmetric Ring-Opening : Chiral Lewis acids (e.g., Jacobsen catalysts) can induce enantioselective transformations .
Advanced Research Questions
Q. How do computational studies explain the regioselectivity of ring-opening reactions in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. The methoxy group’s electron-donating effect stabilizes partial positive charges on the adjacent carbon, directing nucleophiles to the less hindered position. Solvent effects (e.g., benzene vs. methanol) are analyzed using PCM models .
Q. What strategies mitigate contradictions in reported biological activity data for aryl-substituted epoxides like this compound?
- Methodological Answer :
- Standardized Assays : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) under controlled pH and temperature to reduce variability.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements.
- Comparative Studies : Benchmark against structurally similar epoxides (e.g., 3-(2-methylphenyl)oxirane-2-carboxylic acid) to contextualize results .
Q. How can kinetic resolution be applied to improve the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Utilize lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) in biphasic systems. The (2S)-enantiomer reacts slower, allowing selective accumulation. Monitor reaction progress via GC-MS and optimize parameters (e.g., solvent polarity, temperature) to achieve >95% ee .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
